N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide

medicinal chemistry drug design physicochemical profiling

N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide (CAS 1219912-21-6, MF: C₁₃H₁₅N₃OS₃, MW: 325.46 g/mol) belongs to the 1,3,4-thiadiazole-2-carboxamide class, a privileged scaffold in medicinal chemistry associated with antibacterial, anticancer, and kinase-inhibitory activities. The compound integrates three pharmacophoric elements: a 5-methylthio-1,3,4-thiadiazole core, a cyclopentanecarboxamide linker, and a thiophen-2-yl substituent at the cyclopentane 1-position.

Molecular Formula C13H15N3OS3
Molecular Weight 325.46
CAS No. 1219912-21-6
Cat. No. B2678861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide
CAS1219912-21-6
Molecular FormulaC13H15N3OS3
Molecular Weight325.46
Structural Identifiers
SMILESCSC1=NN=C(S1)NC(=O)C2(CCCC2)C3=CC=CS3
InChIInChI=1S/C13H15N3OS3/c1-18-12-16-15-11(20-12)14-10(17)13(6-2-3-7-13)9-5-4-8-19-9/h4-5,8H,2-3,6-7H2,1H3,(H,14,15,17)
InChIKeyHZDIWFAYLGRAFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-(Methylthio)-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide (CAS 1219912-21-6): Structural and Pharmacophoric Baseline for Procurement Evaluation


N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide (CAS 1219912-21-6, MF: C₁₃H₁₅N₃OS₃, MW: 325.46 g/mol) belongs to the 1,3,4-thiadiazole-2-carboxamide class, a privileged scaffold in medicinal chemistry associated with antibacterial, anticancer, and kinase-inhibitory activities [1]. The compound integrates three pharmacophoric elements: a 5-methylthio-1,3,4-thiadiazole core, a cyclopentanecarboxamide linker, and a thiophen-2-yl substituent at the cyclopentane 1-position. This specific architectural arrangement is structurally distinct within the broader thiadiazole-carboxamide chemical space and is commercially catalogued primarily as a non-human research compound .

Why Generic Substitution of N-(5-(Methylthio)-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide (CAS 1219912-21-6) Is Not Advisable


In-class 1,3,4-thiadiazole carboxamides exhibit pronounced activity cliffs driven by substituent identity at the thiadiazole 5-position and the carboxamide N-substituent. Published SAR data demonstrate that switching the 5-methylthio group to a 5-ethylthio or 5-unsubstituted analog alters antibacterial EC₅₀ values by >2-fold against Xanthomonas spp. [1]. Similarly, replacement of the cyclopentanecarboxamide with a simple acetamide linker in the same methylthio-thiadiazole series shifts both potency and target selectivity [1]. The thiophen-2-yl group at the cyclopentane 1-position introduces additional aromatic π-stacking potential and lipophilicity not present in the des-thiophene analog N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]cyclopentanecarboxamide, which lacks this aryl substituent entirely. These multi-site structural dependencies preclude simple interchangeability among commercially available thiadiazole analogs .

Quantitative Differentiation Evidence for N-(5-(Methylthio)-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide (CAS 1219912-21-6) Relative to Closest Analogs


Structural Differentiation: Thiophen-2-yl Substituent Confers Distinct Physicochemical Profile vs. Des-Thiophene Analog

The target compound incorporates a thiophen-2-yl group at the cyclopentane 1-position, which is absent in the closest commercially available analog N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]cyclopentanecarboxamide. This structural difference alters the physicochemical profile relevant to membrane permeability and target binding. The thiophene ring contributes additional aromatic surface area, increasing molecular weight from ~243 to ~325 g/mol, elevating cLogP from approximately 2.3 to an estimated >3.5, and introducing sulfur-mediated polarizability absent in the des-thiophene comparator . These differences are material for procurement decisions in medicinal chemistry campaigns requiring specific lipophilicity windows or aromatic stacking interactions.

medicinal chemistry drug design physicochemical profiling

Class-Level Antibacterial Potency: 5-Methylthio-Thiadiazole Scaffold Demonstrates Quantified Activity Against Phytopathogenic Xanthomonas spp.

Compound 5k (2-(2-methoxyphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide), which shares the identical 5-methylthio-1,3,4-thiadiazole core with the target compound, demonstrated EC₅₀ values of 22 μg/mL against Xanthomonas axonopodis pv. citri (Xac) and 15 μg/mL against Xanthomonas oryzae pv. oryzicola (Xoc), outperforming the commercial standards thiodiazole copper and bismerthiazol in the same assay [1]. This establishes baseline antibacterial potency for the 5-methylthio-thiadiazole pharmacophore. The target compound retains this core while replacing the acetamide side chain with a bulkier, more lipophilic cyclopentanecarboxamide bearing a thiophene substituent, which may modulate potency and selectivity.

antibacterial agricultural chemistry plant pathogen control

Anti-Tuberculosis Class Evidence: 2-Substituted-5-Methylthio-1,3,4-Thiadiazoles Exhibit Sub-6.25 μg/mL MIC Against Mycobacterium tuberculosis H37Rv

Foroumadi et al. (2001) reported that a series of 2-aryl-5-methylthio-1,3,4-thiadiazoles exhibited MIC values below 6.25 μg/mL with 100% inhibition against Mycobacterium tuberculosis strain H37Rv, comparable to rifampicin in the same study [1]. The target compound differs by possessing a 2-carboxamide linkage (via cyclopentanecarboxamide) rather than a direct 2-aryl substitution, but retains the critical 5-methylthio group on the 1,3,4-thiadiazole ring. The 5-methylthio substituent has been independently identified as a potency-enhancing group within this antimycobacterial chemotype [1].

antituberculosis antimycobacterial infectious disease

Polymerase Theta (Polθ) Inhibitor Chemical Space: Thiadiazole Carboxamide Scaffold Is Claimed in Patent Literature for Cancer Therapy

Patent WO2023050007A1 broadly claims N-(5-substituted-1,3,4-thiadiazolyl)carboxamide compounds as inhibitors of human Polymerase Theta (Polθ), a target implicated in homologous recombination-deficient cancers [1]. The generic Markush structure encompasses the target compound's core architecture: a 1,3,4-thiadiazol-2-yl ring bearing a carboxamide substituent. While the specific compound CAS 1219912-21-6 is not exemplified in the patent claims, its structural features (thiadiazole-carboxamide linkage, heteroaryl substituent) fall within the claimed pharmacophore space [1]. Compounds in this class are proposed for treating carcinomas, sarcomas, adenocarcinomas, leukemias, lymphomas, and melanomas [1].

cancer therapeutics DNA damage response kinase inhibition

Antifungal Selectivity Profile: Class-Level Evidence That 5-Methylthio-Thiadiazole Carboxamides Exhibit Lower Antifungal Potency Than Carbendazim

In the Li et al. (2022) study, all 19 botanical active component derivatives containing the 1,3,4-thiadiazole thioether moiety (including compound 5k with the 5-methylthio core) revealed lower in vitro inhibitory effects against Mucor bainieri, Mucor fragilis, and Trichoderma atroviride compared to the broad-spectrum fungicide carbendazim [1]. This class-level observation suggests that the 5-methylthio-thiadiazole carboxamide scaffold exhibits a degree of selectivity favoring antibacterial over antifungal activity, which may be a relevant differentiation factor when selecting among thiadiazole derivatives for specific screening purposes.

antifungal selectivity profiling agricultural fungicide

Recommended Application Scenarios for N-(5-(Methylthio)-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide (CAS 1219912-21-6) Based on Quantitative Evidence


Antibacterial Lead Optimization for Phytopathogenic Xanthomonas Control

The 5-methylthio-1,3,4-thiadiazole core has demonstrated EC₅₀ values of 15–22 μg/mL against Xac and Xoc, outperforming commercial standards thiodiazole copper and bismerthiazol [1]. The target compound offers a structurally differentiated cyclopentanecarboxamide-thiophene side chain for SAR exploration aimed at further improving potency, spectrum, or physicochemical properties for agricultural antibacterial applications.

Anti-Tuberculosis Fragment-Based or Scaffold-Hopping Programs

The 5-methylthio-1,3,4-thiadiazole chemotype has validated antimycobacterial activity with MIC < 6.25 μg/mL against M. tuberculosis H37Rv [2]. The target compound provides a carboxamide-linked analog for scaffold-hopping campaigns seeking to retain the potency-associated 5-methylthio group while modulating linker geometry and side-chain diversity for improved selectivity or pharmacokinetics.

Polymerase Theta (Polθ) Inhibitor Tool Compound for Cancer Target Validation

Patent WO2023050007A1 establishes the 1,3,4-thiadiazolyl carboxamide scaffold as relevant to Polθ inhibition, a target in homologous recombination-deficient cancers [3]. The target compound's structural features (thiadiazole-carboxamide core, heteroaryl substituent) align with the claimed pharmacophore, supporting its use as a commercially accessible tool compound for preliminary target engagement studies or as a starting scaffold for medicinal chemistry optimization in oncology programs.

Chemicobiological Probe Development Leveraging Thiophene-Enabled Derivatization

The thiophen-2-yl substituent at the cyclopentane 1-position distinguishes the target compound from the des-thiophene analog (MW 243.4 g/mol vs. 325.46 g/mol) and provides a synthetically accessible handle for further functionalization (e.g., electrophilic substitution at the thiophene 5-position) . This feature enables the construction of chemical probes or affinity reagents while retaining the biologically validated 5-methylthio-thiadiazole core.

Quote Request

Request a Quote for N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.